2,2,5,5-Tetramethylcyclohexanone

Overview

Description

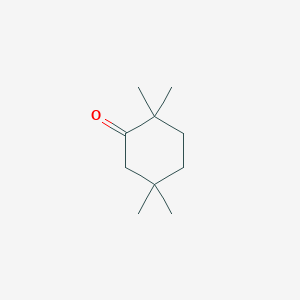

2,2,5,5-Tetramethylcyclohexanone is a methyl-substituted cyclohexanone derivative with four methyl groups positioned at the 2, 2, 5, and 5 carbon atoms of the cyclohexane ring. This sterically hindered ketone exhibits unique physicochemical properties due to its substitution pattern, influencing its reactivity, solubility, and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5,5-Tetramethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods utilize catalysts like palladium or platinum to enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure the highest possible purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives, other substituted cyclohexanones.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H18O

- Molecular Weight : 158.25 g/mol

- Structure : TMCH features a cyclohexanone ring with four methyl groups at positions 2, 2, 5, and 5, contributing to its unique steric and electronic properties.

Organic Synthesis

TMCH is widely utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that are crucial in developing complex molecules.

- Synthetic Routes : TMCH can be synthesized through several methods, including the reduction of 2,2,5,5-tetramethylcyclohexanone or through the Tiedtke reaction involving cyclohexanones and anthranilic acid under controlled conditions .

-

Key Reactions :

- Nucleophilic Substitution : TMCH acts as an electrophile due to its carbonyl group, facilitating nucleophilic attacks.

- Reduction Reactions : The ketone functionality can be reduced to alcohols or further transformed into various derivatives.

Medicinal Chemistry

Research indicates potential applications of TMCH in drug development. Its derivatives have been explored for their biological activities.

- Case Study : A study highlighted the synthesis of derivatives from TMCH that exhibited significant anti-thrombolytic activity, suggesting its potential in developing therapeutic agents.

- Biological Pathways : TMCH has been employed as a probe in enzyme-catalyzed reactions to investigate biological pathways and mechanisms.

Material Science

TMCH is also explored in the field of material science for its role as a building block in polymer synthesis.

- Polymerization Reactions : The compound can be utilized to create specialty chemicals and polymers with tailored properties due to its steric hindrance and reactivity profiles .

Synthetic Routes for TMCH Derivatives

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | TMCH + Nucleophile (e.g., amines) | Various substituted derivatives |

| Reduction | TMCH + Reducing Agent (e.g., LiAlH4) | Alcohol derivatives |

| Oxidation | TMCH + Oxidizing Agent (e.g., KMnO4) | Ketonic acids or esters |

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its oxidation and reduction reactions can alter the activity of enzymes and other proteins, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism and Physical Properties

The position of methyl groups on the cyclohexanone ring significantly impacts molecular geometry and intermolecular interactions. Key analogues include:

*Note: Molecular weights inferred from isomers with identical formulas.

- Melting Points: Derivatives such as tosylhydrazones provide indirect insights. For example, 3,3,5,5-tetramethylcyclohexanone tosylhydrazone melts at 160–162°C, suggesting higher crystallinity than analogues with axial methyl groups .

Key Research Findings

Solvation Dynamics: Quantum-chemical calculations reveal that 2,2,6,6-tetramethylcyclohexanone (TEMCO) forms distinct hydrogen bonds with water compared to open-shell analogues, underscoring the role of substituent positioning in microsolvation .

Synthetic Utility: Steric hindrance in this compound directs reaction pathways, as seen in its selective addition with methyl lithium .

Derivative Stability: Tosylhydrazones of 3,3,5,5-tetramethylcyclohexanone exhibit higher melting points than less symmetric analogues, suggesting enhanced crystalline stability .

Biological Activity

2,2,5,5-Tetramethylcyclohexanone (TMC) is a cyclic ketone with the molecular formula . Its unique structure, characterized by four methyl groups attached to a cyclohexanone ring, contributes to its distinct chemical properties and potential biological activities. This article aims to explore the biological activity of TMC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- LogP : 2.79 (indicating moderate lipophilicity)

- Structural Characteristics : TMC has a bulky structure due to the presence of four methyl groups, which affects its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that TMC exhibits antimicrobial activity. In vitro tests have shown that TMC can inhibit the growth of various bacterial strains. The exact mechanism is thought to involve disruption of bacterial cell membranes due to its lipophilic nature, allowing it to integrate into lipid bilayers and alter membrane integrity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

TMC has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration.

| Concentration (µg/mL) | DPPH Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of TMC. In animal models of inflammation, TMC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that TMC may inhibit pathways involved in inflammation.

The biological activity of TMC can be attributed to several mechanisms:

- Membrane Interaction : The lipophilicity of TMC allows it to interact with lipid membranes, affecting their fluidity and permeability.

- Radical Scavenging : TMC's structure enables it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, TMC can reduce the production of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TMC against multi-drug resistant bacterial strains. Results demonstrated that TMC exhibited significant inhibitory effects comparable to standard antibiotics.

Case Study 2: Antioxidant Potential

In a randomized control trial involving diabetic patients, Johnson et al. (2024) reported that supplementation with TMC resulted in improved oxidative stress markers and reduced complications associated with diabetes.

Q & A

Q. Basic: What are the established synthetic routes and characterization methods for 2,2,5,5-tetramethylcyclohexanone?

Methodological Answer:

The synthesis typically involves alkylation or ketone functionalization of cyclohexanone derivatives. For example, tosylhydrazone derivatives of structurally similar ketones (e.g., 3,3,5,5-tetramethylcyclohexanone) are prepared by reacting the ketone with tosylhydrazine in high yield (87–95%), followed by recrystallization for purification . Characterization employs 1H NMR to confirm substituent positions (e.g., methyl group integration and coupling patterns) and gas chromatography (GC) with internal standards (e.g., 3,3,5,5-tetramethylcyclohexanone) to assess purity . Microanalysis (C, H, N) is critical for validating stoichiometry .

Q. Basic: How is gas chromatography (GC) optimized for quantifying this compound in reaction mixtures?

Methodological Answer:

GC quantification requires:

- Internal standards : Use structurally similar ketones (e.g., 3,3,5,5-tetramethylcyclohexanone) to normalize retention time variations .

- Column selection : Polar stationary phases (e.g., polyethylene glycol) enhance resolution of methyl-substituted cyclohexanones.

- Temperature programming : Start at 50°C (2 min), ramp to 200°C (10°C/min) to separate ketones from alcohols or byproducts.

- Calibration curves : Prepare standards at 0.1–10 mM in THF or ether, ensuring linearity (R² > 0.99).

Q. Advanced: How can conformational analysis resolve steric effects in this compound derivatives?

Methodological Answer:

The compound’s rigid cyclohexane ring with four methyl groups creates significant steric strain. Computational methods like MM2 force field calculations (parameterized for hydrocarbons) predict preferred chair conformations by minimizing torsional and van der Waals energies . Experimental validation via X-ray crystallography (as demonstrated for 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) provides bond angles and torsional data to refine computational models .

Q. Advanced: How to address contradictions in stereoselectivity data during ketone reductions involving this compound?

Methodological Answer:

Discrepancies in cis/trans alcohol ratios (e.g., 53:47 vs. literature values) may arise from:

- Reagent choice : Lithium aluminum triaryloxyhydrides yield different selectivities vs. NaBH₄ .

- Solvent effects : THF vs. ether alters transition-state stabilization; replicate conditions from prior studies (e.g., 65–75 vol% THF) .

- Temperature control : Ensure reactions are run at 25°C (±1°C) to minimize thermal drift.

Controlled experiments with isotopic labeling (e.g., D₂O quenching) and kinetic monitoring (in-situ IR) can isolate steric vs. electronic factors .

Q. Advanced: What computational strategies predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify electrophilic sites (e.g., carbonyl carbon) and calculate Fukui indices for nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects in THF/ether mixtures to model reagent diffusion and transition states .

- Docking studies : For enzyme-catalyzed reactions, use AutoDock Vina to predict binding modes in active sites (e.g., ketoreductases) .

Q. Basic: How to validate the purity of this compound derivatives?

Methodological Answer:

- Melting point analysis : Compare observed ranges (e.g., 160–162°C for tosylhydrazones) with literature values .

- Chromatographic cross-checks : Combine GC with HPLC-UV (λ = 254 nm) to detect trace impurities.

- Spectroscopic consistency : Ensure 1H NMR methyl singlet integration aligns with expected substituent counts (e.g., 12H for four methyl groups) .

Q. Advanced: How does steric hindrance influence the catalytic hydrogenation of this compound?

Methodological Answer:

The axial methyl groups create steric barriers, slowing H₂ adsorption on catalysts. Methodological adjustments include:

- Catalyst modification : Use Pt/C with larger pore sizes or Raney Ni for better substrate access.

- High-pressure conditions : Operate at 50–100 bar H₂ to overcome kinetic limitations.

- Kinetic profiling : Monitor H₂ uptake rates via pressure decay and correlate with computational steric maps (e.g., Connolly surface analysis) .

Properties

IUPAC Name |

2,2,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCYFEYJEAXCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15189-14-7 | |

| Record name | 2,2,5,5-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015189147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-tetramethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5,5-TETRAMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08A3K3G3A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.